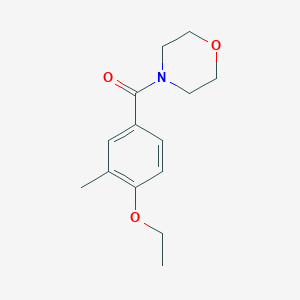![molecular formula C19H24N2O4 B4768986 3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(2-phenylethyl)pyrrolidine-2,5-dione](/img/structure/B4768986.png)
3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(2-phenylethyl)pyrrolidine-2,5-dione
Übersicht
Beschreibung
3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(2-phenylethyl)pyrrolidine-2,5-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(2-phenylethyl)pyrrolidine-2,5-dione typically involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. Common synthetic routes may include:
Cyclization reactions: Formation of the spirocyclic core through intramolecular cyclization.
Functional group modifications: Introduction of the phenylethyl and pyrrolidine-2,5-dione moieties through various organic reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes for scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(2-phenylethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain moieties to achieve desired chemical properties.
Substitution: Replacement of functional groups with other substituents to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(1,4-Dioxa-8-azaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(2-phenylethyl)pyrrolidine-2,5-dione would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(2-phenylethyl)pyrrolidine-2,5-dione may include other spirocyclic compounds with analogous structures and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific spirocyclic structure and the combination of functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-(2-phenylethyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c22-17-14-16(20-10-7-19(8-11-20)24-12-13-25-19)18(23)21(17)9-6-15-4-2-1-3-5-15/h1-5,16H,6-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYNWORUCONQOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3CC(=O)N(C3=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(2-mercapto-6-methyl-4-pyrimidinyl)oxy]-2-methyl-3(2H)-pyridazinone](/img/structure/B4768909.png)
![3-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4768924.png)
![3-chloro-4-[2-(2,6-dimethylphenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B4768928.png)
![1-(Benzenesulfonyl)-3-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B4768935.png)
![N-cyclohexyl-N'-{1-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B4768937.png)
![3,6-dichloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B4768945.png)
![N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide](/img/structure/B4768953.png)

![1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1',3'-dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazole](/img/structure/B4768973.png)
![N-[3-(DIMETHYLAMINO)PROPYL]-2-[4-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)PHENOXY]ACETAMIDE](/img/structure/B4768992.png)
![6-cyclopropyl-1-(propan-2-yl)-N-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4769017.png)
![4-(4-{[3-(2-hydroxyethyl)-4-(3-thienylmethyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B4769019.png)
![(5E)-1-butyl-5-[(2-phenylpyrimidin-5-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4769024.png)
![2-(2-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B4769026.png)
